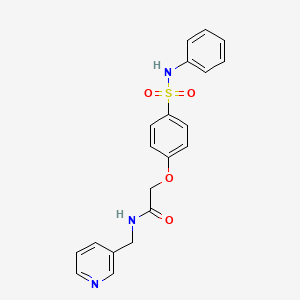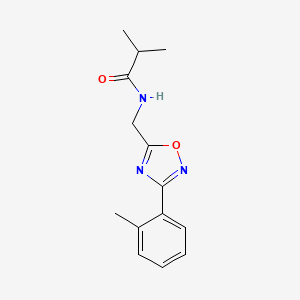
N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide, also known as L-NAME, is a widely used compound in scientific research. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. L-NAME has been used in various studies to investigate the role of NO in different physiological and pathological processes.
作用机制
N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide inhibits the activity of NOS by binding to its heme group, which is essential for the catalytic activity of the enzyme. This results in a decrease in the production of NO, which is a potent vasodilator and also plays a critical role in various physiological processes.
Biochemical and Physiological Effects:
N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been shown to have a wide range of biochemical and physiological effects. It causes vasoconstriction, increases blood pressure, and reduces blood flow to various organs. N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide also affects the nervous system by altering neurotransmitter release and synaptic plasticity. In addition, N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been shown to modulate the immune system by altering cytokine production and immune cell activation.
实验室实验的优点和局限性
N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide is a potent and selective inhibitor of NOS, making it a valuable tool for investigating the role of NO in various physiological and pathological processes. However, it is important to note that N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has some limitations in laboratory experiments. It can have off-target effects on other enzymes and receptors, and its effects can be influenced by various factors such as age, sex, and disease state.
未来方向
There are several areas of future research related to N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide. One area of interest is the role of NO in cancer, where N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been shown to have anticancer effects. Another area of interest is the use of N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide as a potential therapeutic agent for various diseases such as hypertension, stroke, and neurodegenerative diseases. Additionally, there is a need for further research to investigate the potential off-target effects of N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide and to develop more selective inhibitors of NOS.
In conclusion, N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide is a valuable tool in scientific research for investigating the role of NO in various physiological and pathological processes. Its potent and selective inhibition of NOS makes it a valuable tool for studying the cardiovascular system, the nervous system, and the immune system. However, it is important to note its limitations and potential off-target effects in laboratory experiments. Future research should focus on further investigating the potential therapeutic applications of N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide and developing more selective inhibitors of NOS.
合成方法
N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide can be synthesized through a multi-step process involving the reaction of o-toluidine with ethyl chloroformate to form the corresponding carbamate, which is then reacted with 3-nitropropionic acid to form the oxadiazole ring. The final step involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a palladium catalyst.
科学研究应用
N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has been extensively used in scientific research to investigate the role of NO in various physiological and pathological processes. It has been used to study the cardiovascular system, the nervous system, and the immune system. N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)isobutyramide has also been used in studies related to inflammation, oxidative stress, and cancer.
属性
IUPAC Name |
2-methyl-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9(2)14(18)15-8-12-16-13(17-19-12)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZXYDZSDCXZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

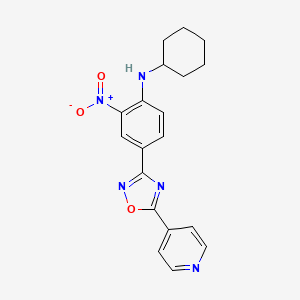
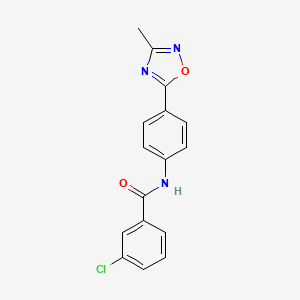

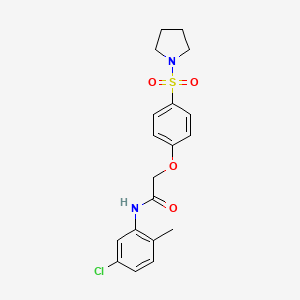
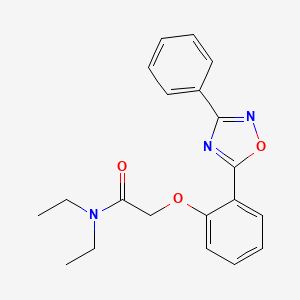
![N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7686767.png)
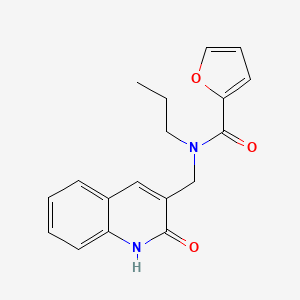
![N-(2-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7686787.png)
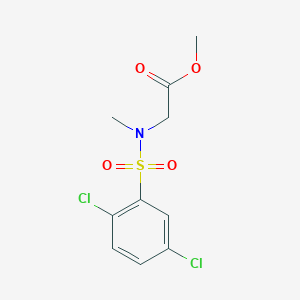
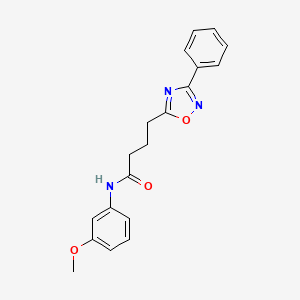
![3,4,5-trimethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7686816.png)
